molecular formula C20H13F3N2S B4601359 2-(benzylthio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

2-(benzylthio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B4601359
M. Wt: 370.4 g/mol
InChI Key: UHXIGFJAMDHSNP-UHFFFAOYSA-N
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Description

2-(benzylthio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a useful research compound. Its molecular formula is C20H13F3N2S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.07515408 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characteristics and Synthesis

Nicotinonitrile derivatives, including compounds like "2-(benzylthio)-6-phenyl-4-(trifluoromethyl)nicotinonitrile," have been a focus of structural analysis to understand their molecular configurations and interactions. For example, the crystal structure analysis of nicotinonitrile derivatives reveals non-planar configurations, allowing insights into their molecular packing and potential reactivity in various chemical contexts (Chantrapromma et al., 2009). Such studies provide a foundation for synthesizing novel compounds with desired properties.

Antimicrobial and Antimycobacterial Activities

Research into the antimicrobial properties of nicotinonitrile derivatives underscores their potential as therapeutic agents. Synthesis and evaluation of novel pyrido[2,3-d]pyrimidine derivatives starting from nicotinonitrile compounds have shown promising antibacterial and antifungal activities (Behalo, 2008). Additionally, the development of nicotinonitrile-based s-triazines has been reported to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis, presenting a potential pathway for new treatments (Patel, Chikhalia, & Kumari, 2014).

Catalytic and Material Applications

The versatility of nicotinonitrile derivatives extends into materials science and catalysis. For instance, half-sandwich Ruthenium(II) complexes with nicotinonitrile-based ligands have been explored for their catalytic properties in oxidation and transfer hydrogenation reactions (Saleem et al., 2013). Such research demonstrates the compounds' utility in developing novel catalysts with specific reactivity profiles.

Properties

IUPAC Name

2-benzylsulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2S/c21-20(22,23)17-11-18(15-9-5-2-6-10-15)25-19(16(17)12-24)26-13-14-7-3-1-4-8-14/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXIGFJAMDHSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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